6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid
Description
6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1159832-92-4) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methoxy (-OCH₃) group at position 6 and a carboxylic acid (-COOH) moiety at position 2. This scaffold is notable for its presence in bioactive molecules, including anticancer, antiviral, and antimicrobial agents .
Synthesis: The compound is typically synthesized via condensation of 2-aminopyridine derivatives with bromopyruvic acid. Traditional in-flask methods involve stepwise protocols, such as esterification followed by saponification . Recent advances in continuous flow synthesis have improved efficiency, enabling rapid production with moderate to high yields (e.g., 72% in refluxing ethanol) .
For example, coupling with aromatic amines generates compounds with antikinetoplastid or cytotoxic activities .
Properties
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMWSZOKMOYZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857239 | |
| Record name | 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159832-92-4 | |
| Record name | 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution
A common approach involves nucleophilic substitution reactions. For example, substituting a chlorine atom at the 6-position with a methoxy group using sodium methoxide (NaOCH₃) in methanol under reflux conditions can achieve high regioselectivity. This method requires careful control of stoichiometric ratios and reaction conditions to optimize yields.
Hydrolysis of Precursors
Another method involves the hydrolysis of esterified precursors. Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate can be hydrolyzed to form the corresponding carboxylic acid, followed by methoxylation to introduce the methoxy group at the 6-position.
Reaction Conditions
- Temperature : Reactions are typically carried out under reflux conditions (around 70°C) for nucleophilic substitutions.
- Solvent : Methanol is commonly used for methoxylation reactions due to its solvent properties and the ease of handling sodium methoxide.
- Catalysts/Reagents : Sodium methoxide (NaOCH₃) is used as a nucleophile for methoxylation. Other reagents like HBTU (coupling agent) and i-Pr₂NEt (base) may be used in intermediate formations.
Purification and Characterization
Purification Techniques
- Recrystallization : Compounds are often purified by recrystallization from ethanol-water mixtures.
- Chromatography : Reverse-phase HPLC can be used to assess purity, typically achieving >95% purity for research-grade materials.
Analytical Techniques
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns, with methoxy proton signals typically observed around δ ~3.9 ppm.
- Mass Spectrometry (MS) : ESI+ or HRMS validates the molecular weight by identifying [M+H]⁺ peaks.
- HPLC : Used for assessing purity and confirming the absence of impurities.
Scientific Research Applications
Medicinal Chemistry
6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid serves as a scaffold for synthesizing various derivatives that exhibit potent biological activities. Notably:
- Anticancer Activity : A series of derivatives have been synthesized and tested for their anti-proliferative effects against various cancer cell lines. Many compounds demonstrated submicromolar inhibitory activity, indicating strong potential as anticancer agents.
- Infectious Diseases : The compound has been evaluated for its efficacy against pathogens such as Trypanosoma cruzi and Leishmania infantum. Certain derivatives showed promising antikinetoplastid activity with IC50 values indicating effective inhibition of these pathogens .
Biochemistry and Molecular Biology
The compound is utilized in fluorescence imaging to study pathophysiological microenvironments. Its derivatives are also being explored for their roles in cellular signaling pathways and enzyme interactions, which are critical for understanding disease mechanisms.
Immunology
Research indicates that imidazo[1,2-a]pyridine derivatives can act as anti-inflammatory agents. Their mechanism of action involves modulation of immune responses, making them candidates for treating inflammatory diseases.
Case Study 1: Anticancer Derivatives
A study synthesized a library of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. These were evaluated for their in vitro anti-proliferative activities against various cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity with IC50 values below 1 µM against prostate (PC-3) and breast (MCF-7) cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of imidazo[1,2-a]pyridine-appended chalcones, which were screened for antikinetoplastid activity against multiple Trypanosoma species. Among the derivatives tested, one compound showed an IC50 of 8.5 µM against T. cruzi, highlighting the potential of these compounds in treating parasitic infections .
Mechanism of Action
The mechanism by which 6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include inhibition of key enzymes or interference with DNA replication processes in microbial cells.
Comparison with Similar Compounds
Table 1: Key Substituted Imidazo[1,2-a]pyridine-2-carboxylic Acids and Their Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, Cl, Br) : Increase acidity of the carboxylic acid and enhance metabolic stability. The 6-trifluoromethyl derivative (MW: 244.16) shows promise in drug design due to its resistance to oxidative metabolism .
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility and binding affinity to hydrophobic targets. The 6-methoxy group may enhance interactions with enzymes like Mur ligase .
- Halogenated Derivatives (Cl, Br) : Exhibit potent cytotoxicity, as seen in 6-chloro and 6-bromo analogs, likely due to improved membrane permeability .
Biological Activity
6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer and anti-tuberculosis properties, supported by detailed research findings and case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological potential. The methoxy group at position 6 and the carboxylic acid at position 2 contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer activity. For example, a study reported that certain synthesized compounds showed submicromolar inhibitory activity against various tumor cell lines, with IC50 values ranging from 0.09 μM to 0.43 μM against HCC827 (human non-small cell lung cancer) cells. Notably, compound 13k induced G2/M phase cell cycle arrest and apoptosis in these cells by inhibiting PI3Kα with an IC50 value of 1.94 nM .
Table 1: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 13k | HCC827 | 0.09-0.43 | PI3Kα inhibition; G2/M arrest |
| 15 | A549 | 0.10-0.19 | Induces apoptosis |
| 16 | MCF-7 | 0.05-1.5 | Cell cycle regulation |
Anti-Tuberculosis Activity
The imidazo[1,2-a]pyridine derivatives also exhibit promising anti-tuberculosis (TB) properties. Compounds 15 and 16 were identified with excellent activity against the H37Rv strain of Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) in the range of 0.10 – 0.19 μM against multidrug-resistant strains .
Table 2: Anti-TB Activity of Selected Compounds
| Compound | MIC (μM) | Selectivity Index | Activity Against MDR/XDR |
|---|---|---|---|
| 15 | 0.10 | High | Yes |
| 16 | 0.19 | High | Yes |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine core can significantly affect biological activity. For instance:
- The presence of a cyclic aliphatic ring on the amide nitrogen enhances anti-TB activity.
- Substitutions at specific positions on the imidazo ring can either enhance or diminish activity .
Case Studies
- In Vitro Studies : A series of compounds were tested for their effects on various cancer cell lines, revealing that modifications to the imidazo[1,2-a]pyridine structure can lead to significant changes in antiproliferative activity.
- Pharmacokinetic Studies : Preliminary ADME studies indicated favorable pharmacokinetic profiles for some derivatives, suggesting potential for clinical development .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodology : The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or keto-esters) under controlled conditions. For example, highlights the use of 2-aminoimidazoles reacting with 4-hydroxy-6-methylpyran-2-one to form imidazo[1,2-a]pyrimidines, which can be adapted for analogous methoxy-substituted systems. Reaction optimization may include temperature modulation (80–120°C) and inert atmospheres to minimize side reactions .
- Analytical Validation : Post-synthesis, purity is confirmed via GC (>95.0% purity thresholds) and HPLC (>97.0%), as outlined in and .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
- Chromatography : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment, with thresholds >95% as per industrial reagent catalogs () .
- Spectroscopy : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation. For example, provides SMILES and InChI keys for related imidazo derivatives, which can guide spectral interpretation .
- Elemental Analysis : Combustion analysis (C, H, N) ensures empirical formula accuracy, particularly for novel derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for imidazo[1,2-a]pyridine derivatives?
- Strategy :
Comparative Spectral Analysis : Cross-validate NMR/IR data with density functional theory (DFT) calculations to identify discrepancies in bond angles or electron distribution ( cites Hirshfeld surface analysis for crystal structures) .
Crystallographic Validation : Single-crystal X-ray diffraction (as in ) provides definitive structural data to reconcile theoretical models .
Reaction Mechanism Reassessment : If yields deviate from predictions, revisit intermediates using kinetic studies (e.g., variable-temperature NMR) .
Q. What approaches optimize the regioselectivity of methoxy group introduction in imidazo[1,2-a]pyridine systems?
- Methodology :
- Directed Metalation : Use directing groups (e.g., carboxylic acids) to guide methoxy substitution at the C6 position. discusses pyridylacetic acid derivatives, which can be adapted for regioselective functionalization .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl [Boc] groups) to direct methoxylation, followed by deprotection () .
- Catalytic Systems : Palladium or copper catalysts enhance selectivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination for nitrogen-containing heterocycles) .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?
- Framework :
Core Modifications : Synthesize analogs with variations in the methoxy position (C6 vs. C8) or carboxylic acid replacement (e.g., amides, esters) to assess pharmacological impact. notes anxiolytic and antihypertensive properties in related imidazo derivatives .
Biological Assays : Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) and in vivo toxicity profiling. emphasizes neuroleptic and cardiovascular activities as starting points .
Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target receptors, guided by crystal structures in .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid in hydrogenation reactions, as in ) .
- Waste Disposal : Segregate acidic waste and neutralize before disposal via certified biohazard services ( ) .
Data Management and Reproducibility
Q. How to address batch-to-batch variability in the synthesis of imidazo[1,2-a]pyridine derivatives?
- Solutions :
- Standardized Reaction Logs : Document parameters (temperature, solvent ratios, catalyst loading) meticulously. highlights temperature control as critical for reproducibility .
- Quality Control (QC) : Implement in-process checks (e.g., TLC monitoring) and batch retesting using HPLC/MS to ensure consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
